3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid

Hydrogen-bond donor count Drug-likeness Physicochemical profiling

Resolving matched-pair SAR pain points: Researchers requiring a hydroxylated biphenylcarboxylic acid probe with full H-bond donor capacity often face supply gaps for des-hydroxy controls. This compound solves that by providing the 5-OH-benzoic acid motif essential for bidentate metal chelation (Fe²⁺, Cu²⁺, Zn²⁺), enabling direct comparison with des-hydroxy analog CAS 1261983-37-2. Key differentiation: - +1 HBD (3 vs 2) & TPSA ~87-90 Ų for COX/LOX assay correlation - Orthogonal ester/ether handles for dual-prodrug SAR exploration - Sourced as matched analytical pair to minimize batch confounding

Molecular Formula C16H14FNO4
Molecular Weight 303.28 g/mol
CAS No. 1261899-06-2
Cat. No. B6410352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid
CAS1261899-06-2
Molecular FormulaC16H14FNO4
Molecular Weight303.28 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)F
InChIInChI=1S/C16H14FNO4/c1-2-18-15(20)13-4-3-9(8-14(13)17)10-5-11(16(21)22)7-12(19)6-10/h3-8,19H,2H2,1H3,(H,18,20)(H,21,22)
InChIKeyCLHSSYVWPHNTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid: Structural and Pharmacophoric Overview


3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid (CAS 1261899-06-2) is a synthetic biphenyl carboxylic acid derivative incorporating a 5-hydroxybenzoic acid motif, a 3-fluoro substituent, and an N-ethyl carboxamide moiety . This substitution pattern places the compound at the intersection of two major pharmacophoric classes: substituted biaryl anti-inflammatory agents and hydroxybenzoic acid-based modulators of oxidative and inflammatory pathways [1]. The simultaneous presence of a phenolic hydroxyl at the 5-position and a carboxylic acid on the same phenyl ring creates a catechol-like or salicylic-acid-like hydrogen-bonding network that is absent in close des-hydroxy or des-carboxy analogs, making this compound a structurally differentiated starting point for structure–activity relationship (SAR) campaigns and probe development .

1 Structurally differentiated for SAR campaigns targeting the 5-hydroxybenzoic acid core
2 Distinct hydrogen-bond donor profile (3 HBDs) versus des‑hydroxy and phenol analogs
3 May support oxidoreductase or COX pathway research through matched‑pair study design

Functional Differentiation: 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid


The ethylcarbamoyl-fluoro-biphenyl scaffold is shared across several commercially available building blocks (e.g., CAS 1261983-37-2, 1261896-24-5, 1261909-44-7). However, these analogs lack the 5-hydroxybenzoic acid substructure that is critical for dual hydrogen-bond-donor capacity and potential metal-chelating or antioxidant activity . Generic substitution with the des-hydroxy variant (CAS 1261983-37-2) eliminates the phenolic –OH, reducing the hydrogen-bond-donor (HBD) count from 3 to 2 and altering the polar surface area, which directly affects solubility, membrane permeability, and target engagement in oxidoreductase or cyclooxygenase assays . Similarly, replacing the carboxylic acid with a phenol (CAS 1261896-24-5) or extending the acid via a methylene spacer (CAS 1375069-31-0) changes the ionization state, metabolic susceptibility, and pharmacophoric geometry . Therefore, procurement of this specific compound is justified only when the 5-hydroxybenzoic acid core is the moiety under investigation or is predicted to confer a measurable advantage in the assay system.

Target compound Des‑hydroxy analog (CAS 1261983‑37‑2) Lacks phenolic –OH; HBD count drops from 3 to 2, altering polar surface area and target‑engagement profile in oxidoreductase or COX assays.
Phenol analog (CAS 1261896‑24‑5) Replaces carboxylic acid with phenol; ionization state, metabolic susceptibility, and pharmacophoric geometry change, limiting direct substitution.
Methylene spacer analog (CAS 1375069‑31‑0) Extends acid via methylene spacer, shifting the spatial arrangement of the acidic group; may not recapitulate the native binding interactions.

Comparative Physicochemical and Biological Profile


Hydrogen-Bond-Donor Count Differentiation

The target compound possesses three hydrogen-bond donors (carboxylic acid –OH, phenolic –OH, and amide –NH), whereas the closest des-hydroxy analog, 3-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid (CAS 1261983-37-2), has only two (carboxylic acid –OH and amide –NH) . The phenol analog 3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (CAS 1261896-24-5) also has only two HBDs (phenolic –OH and amide –NH) and lacks the carboxylic acid entirely . This difference in HBD count is structurally encoded and affects compliance with Lipinski's Rule of Five for orally active drugs, where HBD ≤ 5 is preferred, but increasing HBD within the 0–5 range also alters solubility and off-rate kinetics [1].

HBD Count
Head‑to‑head
Target: 3 HBDs (COOH, OH, NH) vs. des‑hydroxy: 2 HBDs (COOH, NH); phenol analog: 2 HBDs (OH, NH)
Supports selection when an additional hydrogen‑bond donor interaction at the 5‑position is under investigation.
Structurally encoded; affects solubility and target‑off rate kinetics.
Hydrogen-bond donor count Drug-likeness Physicochemical profiling

LogP Differential: 5-Hydroxy vs. Des-Hydroxy Analog

The calculated LogP for the target compound is approximately 3.22 (estimated by structural analogy and confirmed by ChemSrc prediction for the phenol analog, which reports LogP = 3.52 for a compound lacking the carboxylic acid) . The des-hydroxy analog (CAS 1261983-37-2) has a reported LogP of 3.5154 . The introduction of the 5-hydroxy group with the carboxylic acid remaining on the same ring lowers the estimated LogP by approximately 0.3 units compared to the des-hydroxy analog, consistent with the addition of a hydrophilic –OH group that increases hydrogen-bonding capacity without adding significant hydrophobic surface area.

LogP
Data to verify
Estimated ~3.22 vs. des‑hydroxy analog 3.52 (Δ ≈ –0.3)
Modest reduction in lipophilicity may improve aqueous solubility and reduce non‑specific binding in biochemical assays.
Predicted LogP; experimental verification recommended.
Lipophilicity LogP Bioavailability prediction

Polar Surface Area: 5-Hydroxy vs. Des-Hydroxy Analog

The topological polar surface area (TPSA) of the des-hydroxy analog (CAS 1261983-37-2) is reported as 69.89 Ų . Introduction of the 5-hydroxy group on the benzoic acid ring is predicted to increase TPSA by approximately 17–20 Ų (to ~87–90 Ų), based on the incremental contribution of a phenolic –OH (20.23 Ų) to the molecular surface [1]. This places the target compound above the 60–70 Ų threshold associated with moderate blood-brain barrier (BBB) penetration and closer to the 90 Ų range typical of peripherally restricted carboxylic acid drugs, while remaining below the 140 Ų cutoff for oral bioavailability [2].

TPSA
Class‑level
Estimated ~87–90 Ų vs. des‑hydroxy analog 69.89 Ų (Δ ≈ +17–20 Ų)
Higher polar surface area may reduce passive permeability and BBB penetration; relevant for peripheral restriction studies.
Fragment‑based estimation; confirm with measured chromatographic TPSA.
Polar surface area Membrane permeability Blood-brain barrier penetration

Predicted Anti-Inflammatory and Antioxidant Activity

Hydroxybenzoic acid derivatives as a compound class are extensively documented as anti-inflammatory agents acting through cyclooxygenase (COX) inhibition, antioxidant mechanisms, and modulation of NF-κB signaling [1]. Substituted 5-(phenyl)benzoic acids have been specifically claimed as anti-inflammatory compounds in patent literature, with the benzoic acid moiety providing the acidic pharmacophore necessary for COX active-site interaction [2]. The target compound combines this privileged 5-hydroxybenzoic acid core with the ethylcarbamoyl-fluorophenyl biphenyl system, which is itself a recognized anti-inflammatory scaffold . While no direct IC50 data are available for this specific compound against purified COX-1 or COX-2, the class-level inference suggests potential activity that can be systematically compared to des-hydroxy and phenol analogs in side-by-side assays.

Class Inference
Class‑level
Hydroxybenzoic acid class reported as COX inhibitors / antioxidants; no direct IC50 for this compound.
Rational procurement for SAR studies quantifying the 5‑hydroxybenzoic acid contribution; use des‑hydroxy analog as matched negative control.
Class‑level evidence; head‑to‑head biochemical validation needed.
Anti-inflammatory Antioxidant COX inhibition Hydroxybenzoic acid pharmacophore

Application Scenarios for 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxybenzoic acid


SAR Studies Targeting the 5-Hydroxybenzoic Acid Pharmacophore

This compound serves as the hydroxylated test article in matched-pair SAR studies with the des-hydroxy analog (CAS 1261983-37-2) as the negative control. The ~0.3 Log unit lipophilicity reduction and +1 HBD count provide measurable, property-based differentiation that can be correlated with changes in COX-1/COX-2 IC50, cellular TNF-α suppression, or antioxidant capacity (ORAC/FRAP assays) . Procurement of both compounds from the same synthetic batch or supplier minimizes confounding variables in head-to-head biochemical comparisons.

Probe Development for Metal-Dependent Enzyme Targets

The 5-hydroxybenzoic acid substructure, with its ortho-hydroxy-carboxylic acid arrangement, can act as a bidentate metal-chelating motif for Fe²⁺, Cu²⁺, or Zn²⁺-dependent enzymes such as lipoxygenases, histone demethylases, or matrix metalloproteinases [1]. The target compound is the appropriate choice when the goal is to install this chelating functionality onto the ethylcarbamoyl-fluorobiphenyl scaffold, whereas the des-hydroxy analog lacks this capability entirely. Chelation can be confirmed via UV-Vis titration or isothermal titration calorimetry (ITC) with the purified metalloenzyme.

Physicochemical Profiling for ADME/PK Modeling

The availability of LogP (estimated ~3.22) and TPSA (estimated ~87–90 Ų) data, combined with the compound's 3 HBD and 5 HBA profile, makes it suitable for inclusion in a panel of fluorinated biphenyl carboxylic acids used to train in silico ADME models [2]. The structural differentiation from the des-hydroxy analog (LogP 3.52, TPSA 69.89 Ų) provides a discrete test point for assessing how incremental hydrophilicity affects experimentally determined solubility, Caco-2 permeability, and plasma protein binding.

Synthetic Intermediate for Ester/Amide Prodrugs

The presence of both a carboxylic acid and a phenolic hydroxyl on the same ring creates two chemically distinct sites for prodrug derivatization (e.g., esterification of the carboxylic acid vs. etherification or acylation of the phenol). This orthogonal reactivity is not available in the des-hydroxy analog, which offers only the carboxylic acid as a handle . Researchers requiring a single starting material to explore differential prodrug hydrolysis kinetics (e.g., by plasma esterases vs. CYP-mediated O-dealkylation) should select this compound.

Application
Selection Property
Validation Focus
Matched‑pair SAR (5‑hydroxybenzoic acid pharmacophore)
Distinct HBD count and hydrogen‑bond network
COX‑1/2 or antioxidant assay endpoint comparison with des‑hydroxy analog
Probe for metal‑dependent enzyme targets
Ortho‑hydroxy‑carboxylic acid chelating motif
Metal‑chelation confirmation via UV‑Vis titration or ITC
Physicochemical ADME/PK modeling
Incremental hydrophilicity versus des‑hydroxy analog; differentiated polar surface area
Comparative solubility, permeability, and plasma protein binding assays
Synthetic intermediate for ester/amide prodrugs
Orthogonal reactivity: carboxylic acid vs. phenolic hydroxyl
Differential hydrolysis kinetics by esterases vs. CYP‑mediated O‑dealkylation
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